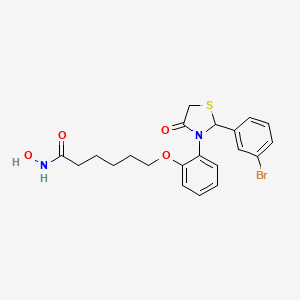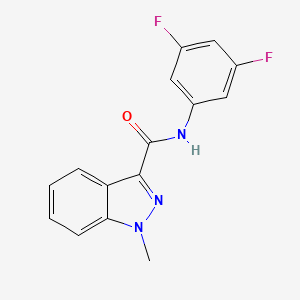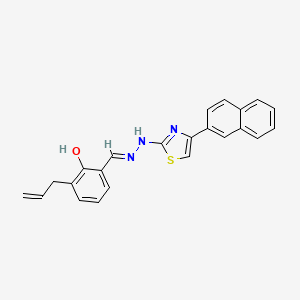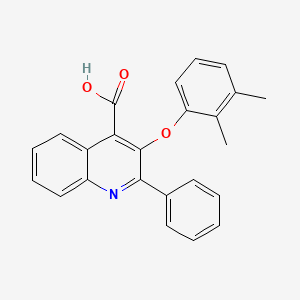![molecular formula C25H24N2O2S B2845022 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione CAS No. 866345-97-3](/img/new.no-structure.jpg)
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothiolo-pyrimidine core, which is known for its potential biological and pharmacological activities.
作用机制
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK , which plays a crucial role in immune cell signaling.
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine-protein kinases like syk can affect multiple signaling pathways, including those involved in cell growth and differentiation .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target in the body .
Result of Action
The inhibition of tyrosine-protein kinases can lead to changes in cell growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiolo Core: This step involves the cyclization of appropriate thiol and amine precursors under controlled conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of condensation reactions involving suitable aldehydes and amines.
Final Assembly: The final step involves the coupling of the dimethylphenyl and phenyl groups to the core structure using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学研究应用
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxy-3-pyridazinyl)-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Thiophene derivatives
Uniqueness
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features and potential biological activities. Its benzothiolo-pyrimidine core distinguishes it from other similar compounds, providing unique properties and applications.
属性
CAS 编号 |
866345-97-3 |
|---|---|
分子式 |
C25H24N2O2S |
分子量 |
416.54 |
IUPAC 名称 |
1-[(2,5-dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24N2O2S/c1-16-12-13-17(2)18(14-16)15-26-24-22(20-10-6-7-11-21(20)30-24)23(28)27(25(26)29)19-8-4-3-5-9-19/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3 |
InChI 键 |
FMIWLZYTBJOEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
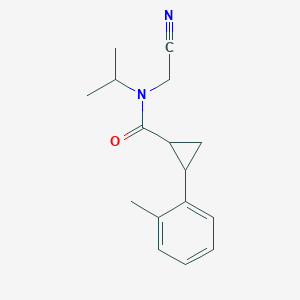
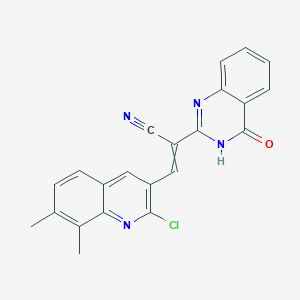
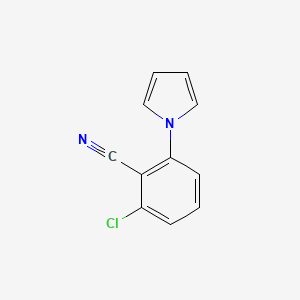
![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
